molecular formula C23H23FN2O3S B6521440 N-(2,3-dimethylphenyl)-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920343-87-9

N-(2,3-dimethylphenyl)-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6521440
CAS No.: 920343-87-9
M. Wt: 426.5 g/mol
InChI Key: MJIVHYCUMULSHD-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4-dihydropyridine core substituted with a 4-fluorophenylsulfanylmethyl group at position 2, a methoxy group at position 5, and an acetamide-linked 2,3-dimethylphenyl moiety at position 1. The 1,4-dihydropyridine scaffold is well-documented in medicinal chemistry for its role in calcium channel modulation, though the specific pharmacological profile of this derivative remains underexplored in publicly available literature . Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous dihydropyridine derivatives .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-15-5-4-6-20(16(15)2)25-23(28)13-26-12-22(29-3)21(27)11-18(26)14-30-19-9-7-17(24)8-10-19/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIVHYCUMULSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • 1,4-Dihydropyridines (1,4-DHPs):
    The target compound shares its core with AZ331 and AZ257 (), which are 1,4-dihydropyridines substituted with thioether-linked aryl groups. However, unlike AZ331 (which has a 2-furyl group) and AZ257 (bearing a 4-bromophenyl group), the target compound’s 4-fluorophenylsulfanylmethyl group may enhance lipophilicity and metabolic stability .

  • Pyrimido[5,4-b]indoles and Thieno[2,3-d]pyrimidines: Compounds such as N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () and 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () feature fused heterocyclic systems.

Substituent Effects

  • Aryl Sulfanyl Groups:
    The 4-fluorophenylsulfanylmethyl group in the target compound contrasts with the 4-ethoxyphenyl () and 5-methylfuran-2-yl () substituents in related molecules. Fluorine’s electron-withdrawing nature may reduce metabolic oxidation compared to ethoxy or furyl groups .

  • Acetamide Linkers:
    The N-(2,3-dimethylphenyl)acetamide moiety is conserved in analogs like those in and . However, substituents on the phenyl ring (e.g., 2-methyl vs. 2,3-dimethyl) modulate steric hindrance and π-π stacking interactions, impacting receptor binding .

Pharmacological and Physicochemical Properties

Property Target Compound AZ331 (1,4-DHP) Pyrimidoindole Analog ()
Core Structure 1,4-Dihydropyridine 1,4-Dihydropyridine Pyrimido[5,4-b]indole
Key Substituent 4-Fluorophenylsulfanylmethyl 2-Furyl 4-Ethoxyphenyl
Calculated LogP ~3.8 (estimated) ~3.2 ~4.1
Metabolic Stability Moderate (fluorine reduces oxidation) Low (furyl prone to oxidation) High (rigid fused system)
  • Melting Points and Solubility: The target compound’s melting point is unreported, but analogs like the pyrazolo[3,4-d]pyrimidine in show MP 302–304°C, suggesting similar high thermal stability due to aromatic stacking .

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